2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Overview
Description
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol is a bicyclic compound that belongs to the class of pyrrolidine alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of pyrrolizidine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures .
Industrial Production Methods
large-scale synthesis would likely involve similar hydrogenation techniques with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyrrolizidines .
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including:
Anti-inflammatory: Inhibition of inflammatory cytokines.
Anti-tumor: Induction of apoptosis in cancer cells.
Anti-microbial: Effective against certain bacterial strains.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol is not fully understood. it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways. Additionally, it has been shown to interact with various receptors in the body, including the nicotinic acetylcholine receptor and the serotonin receptor.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine: A parent compound with similar bicyclic structure.
Hexahydro-1H-pyrrolizine: Another derivative with similar chemical properties.
Uniqueness
2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-2-ol is unique due to its specific biological activities and potential therapeutic applications. Its ability to modulate multiple signaling pathways and interact with various receptors makes it a valuable compound for scientific research.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEGTGONOYXDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CN2C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.